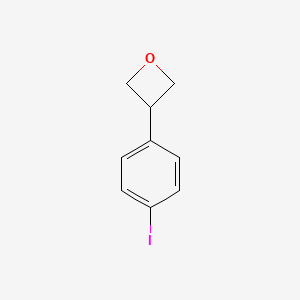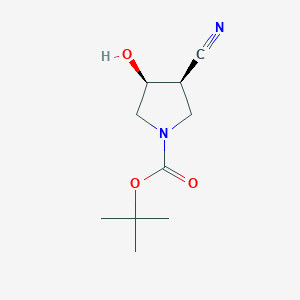![molecular formula C11H15NO2S B12954441 methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is a heterocyclic compound that features a thienoazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The thienoazepine scaffold is known for its biological activity and is often explored for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[3,2-c]azepine derivative with methyl acetate in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienoazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienoazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienoazepine compounds, depending on the specific reaction and conditions used.
科学的研究の応用
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The thienoazepine core can interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share a similar thienoazepine core and exhibit comparable biological activities.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have similar pharmacological properties.
Uniqueness
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is unique due to its specific structural features and the presence of the thienoazepine core, which imparts distinct chemical and biological properties
特性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate |
InChI |
InChI=1S/C11H15NO2S/c1-14-10(13)6-8-2-4-12-7-9-3-5-15-11(8)9/h3,5,8,12H,2,4,6-7H2,1H3 |
InChIキー |
KIHINOSGRFAFJA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCNCC2=C1SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)




![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)


